molecular formula C9H6BrF3O3 B3031104 5-Bromo-2-methoxy-3-(trifluoromethyl)benzoic acid CAS No. 1445995-86-7

5-Bromo-2-methoxy-3-(trifluoromethyl)benzoic acid

Cat. No.: B3031104
CAS No.: 1445995-86-7
M. Wt: 299.04
InChI Key: LJLYACHFSQWEQL-UHFFFAOYSA-N
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Description

5-Bromo-2-methoxy-3-(trifluoromethyl)benzoic acid (CAS 1445995-86-7) is a high-purity (≥98%) substituted benzoic acid derivative serving as a valuable synthetic intermediate in organic chemistry and drug discovery research . Its molecular structure, with a bromine atom at position 5, a methoxy group at position 2, and a trifluoromethyl group at position 3, offers versatile reactivity . The bromine substituent enables further functionalization through cross-coupling reactions, such as Suzuki-Miyaura coupling, to form more complex biaryl structures . The trifluoromethyl group is of particular interest as it enhances the lipophilicity and metabolic stability of candidate molecules, making them more drug-like . This combination of features makes the compound a promising building block for the development of pharmaceuticals and agrochemicals. The compound is typically supplied with a purity of ≥98% and should be stored sealed in a dry environment at 2-8°C . It is intended for research and further manufacturing applications only and is not for human or veterinary use .

Properties

IUPAC Name

5-bromo-2-methoxy-3-(trifluoromethyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrF3O3/c1-16-7-5(8(14)15)2-4(10)3-6(7)9(11,12)13/h2-3H,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJLYACHFSQWEQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1C(F)(F)F)Br)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrF3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301216841
Record name Benzoic acid, 5-bromo-2-methoxy-3-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301216841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1445995-86-7
Record name Benzoic acid, 5-bromo-2-methoxy-3-(trifluoromethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1445995-86-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 5-bromo-2-methoxy-3-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301216841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-methoxy-3-(trifluoromethyl)benzoic acid typically involves the bromination of 2-methoxy-3-(trifluoromethyl)benzoic acid. The reaction is carried out under controlled conditions using bromine or a brominating agent in the presence of a suitable solvent. The reaction conditions, such as temperature and reaction time, are optimized to achieve high yield and purity of the product .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes, utilizing continuous flow reactors to ensure consistent quality and efficiency. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the desired purity levels required for various applications .

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-2-methoxy-3-(trifluoromethyl)benzoic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzoic acids, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

5-Bromo-2-methoxy-3-(trifluoromethyl)benzoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Bromo-2-methoxy-3-(trifluoromethyl)benzoic acid involves its interaction with specific molecular targets and pathways. The presence of the bromine, methoxy, and trifluoromethyl groups influences its reactivity and binding affinity to various biological targets. These interactions can modulate enzymatic activities, receptor binding, and signal transduction pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed comparison of 5-bromo-2-methoxy-3-(trifluoromethyl)benzoic acid with analogous brominated, fluorinated, and methoxy-substituted benzoic acids:

Table 1: Structural and Functional Comparison

Compound Name Substituents (Positions) Molecular Formula CAS Number Key Properties/Applications Evidence Source
This compound 2-OCH₃, 3-CF₃, 5-Br C₉H₆BrF₃O₃ Not reported Hypothesized use in drug synthesis (inferred) -
2-Bromo-5-(trifluoromethyl)benzoic acid 2-Br, 5-CF₃ C₈H₄BrF₃O₂ 1483-56-3 High lipophilicity; used in organic intermediates
5-Bromo-2-fluoro-3-(trifluoromethyl)benzoic acid 2-F, 3-CF₃, 5-Br C₈H₃BrF₄O₂ 1881295-62-0 ≥95% purity; R&D applications
4-Bromo-2-(trifluoromethyl)benzoic acid 4-Br, 2-CF₃ C₈H₄BrF₃O₂ 320-31-0 Structural isomer with similarity score 0.90
3-Bromo-5-methoxybenzoic acid 3-Br, 5-OCH₃ C₈H₇BrO₃ 157893-14-6 Demonstrates methoxy-bromine synergy in solubility

Key Observations:

Substituent Effects: The trifluoromethyl (-CF₃) group enhances lipophilicity and metabolic stability, making such compounds attractive in drug design . Bromine at position 5 allows for further functionalization via cross-coupling reactions (e.g., Suzuki-Miyaura reactions) .

Physicochemical Properties :

  • The 5-bromo-2-fluoro-3-(trifluoromethyl)benzoic acid (CAS 1881295-62-0) has a purity ≥95%, suggesting robust synthetic protocols for halogenated benzoic acids .
  • 3-Bromo-5-methoxybenzoic acid (CAS 157893-14-6) highlights the solubility trade-offs between methoxy and halogen groups .

Biological Activity

5-Bromo-2-methoxy-3-(trifluoromethyl)benzoic acid is an organic compound with significant potential in various biological applications. Its structure includes a bromine atom, a methoxy group, and a trifluoromethyl group, which contribute to its unique chemical and biological properties.

Chemical Structure and Properties

  • Molecular Formula : C9H6BrF3O3
  • Molecular Weight : 303.04 g/mol
  • Key Functional Groups :
    • Bromine (Br)
    • Methoxy (-OCH₃)
    • Trifluoromethyl (-CF₃)

The trifluoromethyl group enhances the compound's lipophilicity, facilitating its ability to penetrate cell membranes and interact with intracellular targets.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets:

  • Enzyme Interaction : The compound may modulate the activity of specific enzymes, potentially influencing metabolic pathways.
  • Receptor Binding : The presence of the trifluoromethyl group can enhance binding affinity to receptors, thereby affecting signal transduction processes.

Biological Activities

Research has highlighted several key biological activities associated with this compound:

  • Antimicrobial Properties : Studies indicate that this compound exhibits antimicrobial effects against various pathogens, suggesting its potential as an antibacterial agent.
  • Anticancer Activity : Preliminary investigations show that this compound may inhibit the proliferation of cancer cells, indicating potential applications in cancer therapy .
  • Anti-inflammatory Effects : The compound has been explored for its anti-inflammatory properties, which could be beneficial in treating inflammatory diseases .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialEffective against several bacterial strains
AnticancerInhibits growth of cancer cell lines
Anti-inflammatoryReduces inflammation markers in vitro

Case Study: Anticancer Activity

In a study focusing on the anticancer properties of benzoic acid derivatives, this compound was found to significantly inhibit the growth of human cancer cell lines. The mechanism involved the induction of apoptosis and modulation of cell cycle progression, making it a candidate for further development as an anticancer drug .

Case Study: Antimicrobial Efficacy

Another study evaluated the antimicrobial efficacy of this compound against gram-positive and gram-negative bacteria. The results demonstrated a notable reduction in bacterial viability at specific concentrations, supporting its potential use in developing new antibacterial therapies.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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